molecular formula C15H16O6 B12913535 Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate CAS No. 88349-51-3

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate

Katalognummer: B12913535
CAS-Nummer: 88349-51-3
Molekulargewicht: 292.28 g/mol
InChI-Schlüssel: WFDMKGDTMMZGIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of benzofuran derivatives, including Methyl 4,7-diethoxy-6-formylbenzofuran-5-carboxylate, typically involves several steps. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran structures . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Analyse Chemischer Reaktionen

Benzofuran derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different functionalized benzofuran derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Methyl 4,7-diethoxy-6-formylbenzofuran-5-carboxylate, like other benzofuran derivatives, has significant applications in scientific research. These compounds are studied for their potential antimicrobial, anticancer, and anti-inflammatory properties. In medicinal chemistry, benzofuran derivatives are explored as potential therapeutic agents for various diseases, including cancer and microbial infections . Additionally, their unique chemical properties make them valuable in the development of new drugs and chemical probes.

Vergleich Mit ähnlichen Verbindungen

Benzofuran derivatives are compared with other heterocyclic compounds, such as benzothiophenes and indoles, which also exhibit diverse biological activities. The unique structural features of benzofuran, such as the fused benzene and furan rings, contribute to its distinct chemical properties and biological activities. Similar compounds include psoralen, 8-methoxypsoralen, and angelicin, which are used in the treatment of skin diseases and have been studied for their antimicrobial and anticancer properties .

Eigenschaften

CAS-Nummer

88349-51-3

Molekularformel

C15H16O6

Molekulargewicht

292.28 g/mol

IUPAC-Name

methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate

InChI

InChI=1S/C15H16O6/c1-4-19-12-9-6-7-21-13(9)14(20-5-2)10(8-16)11(12)15(17)18-3/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

WFDMKGDTMMZGIB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C2=C1C=CO2)OCC)C=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.